molecular formula C7H8Cl2N4 B13880593 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine

4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine

Cat. No.: B13880593
M. Wt: 219.07 g/mol
InChI Key: FOHMICLOGACUFC-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₇H₈Cl₂N₄. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Properties

Molecular Formula

C7H8Cl2N4

Molecular Weight

219.07 g/mol

IUPAC Name

4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H8Cl2N4/c8-5-11-6(9)13-7(12-5)10-4-2-1-3-4/h4H,1-3H2,(H,10,11,12,13)

InChI Key

FOHMICLOGACUFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclobutyl-1,3,5-triazin-2-amine typically involves the reaction of aminotriazine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0–5°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Biological Activity

4,6-Dichloro-N-cyclobutyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C7H8Cl2N4
  • Molecular Weight : 219.07 g/mol
  • CAS Number : 1343592-24-4

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that compounds with a triazine core can inhibit key enzymes involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Protein Kinases : Similar triazine derivatives have shown inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in regulating cellular growth and metabolism .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that triazine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Biological Activity Studies

Table 1 summarizes the biological activities reported for this compound and related compounds.

Compound Cell Line IC50 (µM) Activity
This compoundA549 (Lung Cancer)TBDCytotoxicity
MCF-7 (Breast Cancer)TBDCytotoxicity
HeLa (Cervical Cancer)TBDCytotoxicity
Related DerivativeVarious Cancer Lines0.20 - 16.32Antitumor activity

Note: TBD indicates that specific IC50 values for this compound were not explicitly provided in the available literature.

Case Studies

Several studies have explored the biological implications of triazine derivatives:

  • Anticancer Activity : A study highlighted the selective inhibition of PI3Kα/mTOR pathways by triazine derivatives with significant cytotoxicity against multiple cancer cell lines. The compound's ability to suppress AKT phosphorylation was noted as a critical factor in its anticancer efficacy .
  • Antimicrobial Properties : Research into related triazine compounds has indicated potential antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-function relationship revealed that modifications could enhance antibacterial efficacy .

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